Bicine

Catalog No.
S627427
CAS No.
150-25-4
M.F
C6H13NO4
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicine

CAS Number

150-25-4

Product Name

Bicine

IUPAC Name

2-[bis(2-hydroxyethyl)amino]acetic acid

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11)

InChI Key

FSVCELGFZIQNCK-UHFFFAOYSA-N

SMILES

Array

Synonyms

BICINE, N,N-bis(2-hydroxyethyl)glycine, N,N-bis(2-hydroxyethyl)glycine, monosodium salt, N,N-bis(2-hydroxyethyl)glycine, sodium salt

Canonical SMILES

C(CO)N(CCO)CC(=O)O

The exact mass of the compound Bicine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7512. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of bicine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicine (N,N-Bis(2-hydroxyethyl)glycine) is a highly soluble zwitterionic Good's buffer with a pKa of 8.35 at 20°C, providing an optimal buffering range of pH 7.6 to 9.0 . Unlike inert buffers, Bicine is a strong chelator of divalent cations, making it a dual-purpose reagent for pH stabilization and metal ion control [1]. In procurement, Bicine is prioritized for low-temperature biochemistry, membrane protein electrophoresis, and specialized enzymatic assays where precise control of the alkaline environment and free metal availability is required.

Substituting Bicine with other common Good's buffers or standard amino acids often compromises assay integrity. Replacing Bicine with HEPES in metalloenzyme studies fails because HEPES lacks metal-binding capacity, whereas Bicine actively buffers free divalent cations like Zn(II) and Cu(II) [1]. If Tricine is used as a substitute, its lower pKa (8.05) leads to rapid pH drift in assays requiring stable alkalinity up to pH 9.0. Furthermore, replacing Bicine with standard Glycine in SDS-PAGE protocols results in significantly lower resolution for highly hydrophobic membrane proteins and extends Western blot transfer times by up to 40% .

Membrane Protein Resolution in dSDS-PAGE

In doubled SDS-PAGE (dSDS-PAGE) for complex membrane proteins, the choice of trailing ion drastically impacts resolution. Bicine provides a 151% increase in protein spot count compared to standard Glycine-based Laemmli buffers, and outperforms its close analog Tricine, which only yields a 112% increase [1].

Evidence DimensionProtein spot count increase in 2D dSDS-PAGE
Target Compound Data151% increase
Comparator Or BaselineTricine (112% increase) and Glycine (0% baseline)
Quantified Difference39% higher resolution than Tricine; 151% higher than Glycine
ConditionsLarge-format gel separation of C. thermocellum membrane proteins

Procuring Bicine directly translates to higher data yield and superior band resolution in complex membrane proteomics workflows.

Zinc(II) Chelation Capacity for Metallo-Assays

Unlike inert buffers, Bicine actively participates in metal ion buffering. At pH 7.4, Bicine exhibits a defined dissociation constant (Kd) for Zn(II) of approximately 10^-5 M, whereas HEPES shows negligible binding [1]. This makes Bicine essential for assays requiring strict control of free zinc pools.

Evidence DimensionZn(II) Dissociation Constant (Kd) at pH 7.4
Target Compound Data~10^-5 M
Comparator Or BaselineHEPES (Negligible binding)
Quantified DifferenceOrders of magnitude stronger Zn(II) affinity
ConditionsAqueous physiological buffer systems at pH 7.4

Allows researchers to precisely control and calculate free metal ion concentrations in structural biology and enzymology, which is impossible with HEPES.

Alkaline Buffering Capacity and pH Stability

Bicine features a pKa of 8.35 at 20°C, extending its effective buffering range up to pH 9.0. In contrast, Tricine has a pKa of 8.05 and loses buffering efficacy above pH 8.8 . For crystallization screens or alkaline biocatalysis, Bicine prevents the pH drift that occurs when Tricine is pushed beyond its buffering limit.

Evidence DimensionpKa and upper effective buffering limit
Target Compound DatapKa 8.35, max pH 9.0
Comparator Or BaselineTricine (pKa 8.05, max pH 8.8)
Quantified Difference+0.30 pKa shift, +0.2 pH upper limit extension
ConditionsAqueous solution at 20°C

Ensures critical pH stability in the 8.5–9.0 range, reducing the risk of assay failure due to alkaline drift.

Accelerated Protein Transfer Efficiency

When utilized in a Tris-Bicine transfer buffer system, Bicine facilitates the complete transfer of 205-45 kDa proteins in under 30 minutes. This is approximately 40% faster than conventional Tris-Glycine systems, which typically require 50-60 minutes .

Evidence DimensionWestern blot transfer time for 205-45 kDa proteins
Target Compound Data<30 minutes
Comparator Or BaselineTris-Glycine (~50-60 minutes)
Quantified Difference40% reduction in transfer time
ConditionsWet transfer (40 V) or semi-dry transfer (25 V)

Significantly accelerates laboratory throughput for Western blotting while maintaining high adhesion for macromolecular proteins.

Membrane Proteomics and dSDS-PAGE

Due to its ability to increase protein spot resolution by 151% over standard glycine buffers, Bicine is the optimal trailing ion for separating highly hydrophobic membrane proteins in 2D gel electrophoresis [1].

Metalloenzyme and Zinc-Binding Assays

Because of its defined ~10^-5 M Kd for Zn(II), Bicine acts as a dual pH and metal-ion buffer, allowing researchers to precisely control free zinc and copper concentrations in structural biology workflows where HEPES would fail[2].

High-Throughput Western Blotting

Bicine is highly recommended for Tris-Bicine transfer buffers to accelerate the transfer of large molecular weight proteins (up to 205 kDa), cutting processing times by 40% compared to traditional Tris-Glycine setups .

Alkaline Biocatalysis and Crystallization

Ideal for maintaining stable pH in the 8.5–9.0 range, Bicine prevents pH drift in alkaline enzymatic reactions and protein crystallization screens where Tricine loses its buffering capacity .

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

-3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

163.08445790 Da

Monoisotopic Mass

163.08445790 Da

Heavy Atom Count

11

UNII

1J484QFI1O

Related CAS

139-41-3 (mono-hydrochloride salt)
17123-43-2 (hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 123 of 125 companies (only ~ 1.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

150-25-4

Wikipedia

Bicine

General Manufacturing Information

Glycine, N,N-bis(2-hydroxyethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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